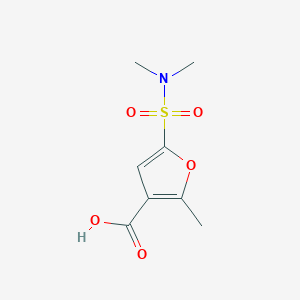
5-(Dimethylsulfamoyl)-2-methylfuran-3-carboxylic acid
Übersicht
Beschreibung
- 5-(Dimethylsulfamoyl)-2-methylfuran-3-carboxylic acid is a chemical compound with the molecular formula C<sub>10</sub>H<sub>13</sub>NO<sub>4</sub>S.
- It contains a furan ring substituted with a dimethylsulfamoyl group and a carboxylic acid group.
- The compound may have applications in pharmaceuticals or other fields due to its unique structure.
Synthesis Analysis
- Unfortunately, I couldn’t find specific details on the synthesis of this compound. Further research would be needed to explore synthetic routes.
Molecular Structure Analysis
- The molecular formula suggests a furan ring with additional functional groups.
- The dimethylsulfamoyl group (N,N-dimethylsulfamoyl) is attached to the furan ring.
- The carboxylic acid group is also present.
- The overall structure influences the compound’s properties and reactivity.
Chemical Reactions Analysis
- Without specific data, it’s challenging to discuss chemical reactions directly related to this compound.
- However, considering its functional groups, it may participate in esterification, amidation, or other organic reactions.
Physical And Chemical Properties Analysis
- Unfortunately, I couldn’t find specific data on physical properties such as melting point, solubility, or color.
- Further research would be necessary to explore these aspects.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
Dimethylsulfamoyl chloride, combined with N,N-dimethylamines, has been used for the efficient esterification and amidation between carboxylic acids and equimolar amounts of alcohols or amines under mild conditions. This method provides a novel approach for the synthesis of various carboxylic esters or amides, suggesting that compounds with sulfamoyl groups could be pivotal in synthetic organic chemistry for creating complex molecules from simpler structures (Wakasugi et al., 2001).
Material Science
In material science, the study of hydrogen-bonded supramolecular networks in organic acid-base salts has increased understanding of weak interactions, such as hydrogen bonding, in the assembly of proton-transfer complexes. This research area, particularly concerning carboxylic acid derivatives, could indicate the role of 5-(Dimethylsulfamoyl)-2-methylfuran-3-carboxylic acid in developing new materials with tailored properties through supramolecular chemistry (Jin et al., 2011).
Green Chemistry
The catalytic conversion of 5-hydroxymethylfurfural (HMF) into various value-added derivatives has been explored, emphasizing the significance of furan derivatives from biomass as sustainable chemical sources. Given the structural similarity, 5-(Dimethylsulfamoyl)-2-methylfuran-3-carboxylic acid could potentially be involved in green chemistry applications, where its furan backbone may serve as a platform for generating bio-based polymers, fuels, and chemicals (Kong et al., 2018).
Safety And Hazards
- Safety data sheets for related compounds (e.g., hydrochloric acid) indicate corrosive properties.
- Always handle chemicals with care, following safety guidelines and precautions.
Zukünftige Richtungen
- Investigate potential applications in drug development, materials science, or other fields.
- Explore synthetic methods to improve yield and purity.
Remember to consult primary literature and relevant scientific databases for more detailed information. 🌟
Eigenschaften
IUPAC Name |
5-(dimethylsulfamoyl)-2-methylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5S/c1-5-6(8(10)11)4-7(14-5)15(12,13)9(2)3/h4H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFCMRCMPHIFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)S(=O)(=O)N(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371662 | |
| Record name | 5-(Dimethylsulfamoyl)-2-methylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylsulfamoyl)-2-methylfuran-3-carboxylic acid | |
CAS RN |
306936-39-0 | |
| Record name | 5-[(Dimethylamino)sulfonyl]-2-methyl-3-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Dimethylsulfamoyl)-2-methylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(dimethylsulfamoyl)-2-methylfuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















